4,6-dichloro-2,3-dihydro-1H-1,3-benzodiazol-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . A series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo [3,4-b]quinolin-1-one derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is highly soluble in water and other polar solvents .作用機序

Target of Action

It’s worth noting that compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities .

Mode of Action

Similar compounds have been reported to interact with various targets, leading to a variety of biological effects .

Biochemical Pathways

Related compounds have been found to influence a variety of pathways, leading to diverse biological activities .

Pharmacokinetics

It is noted that the compound has high gi absorption and is bbb permeant .

Result of Action

Compounds with similar structures have been reported to exhibit a range of biological activities .

Action Environment

The solubility of the compound in water is noted, which could potentially influence its bioavailability and action .

Safety and Hazards

将来の方向性

Nowadays, Public health problems were increasing due to AMR in drug therapy. So, there is necessary for the development of a new drug that overcomes the AMR problems . In past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,6-dichloro-2,3-dihydro-1H-1,3-benzodiazol-2-one involves the reaction of 2-amino-4,6-dichlorobenzamide with phosgene followed by cyclization with sodium hydroxide.", "Starting Materials": [ "2-amino-4,6-dichlorobenzamide", "Phosgene", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2-amino-4,6-dichlorobenzamide in anhydrous chloroform.", "Step 2: Add phosgene dropwise to the solution while stirring at room temperature.", "Step 3: Continue stirring for 2 hours at room temperature.", "Step 4: Add sodium hydroxide to the reaction mixture and heat at 80°C for 6 hours.", "Step 5: Cool the reaction mixture and filter the solid product.", "Step 6: Wash the solid product with water and dry in a vacuum oven to obtain 4,6-dichloro-2,3-dihydro-1H-1,3-benzodiazol-2-one." ] } | |

CAS番号 |

39513-29-6 |

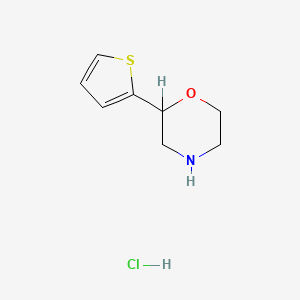

分子式 |

C7H4Cl2N2O |

分子量 |

203 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。